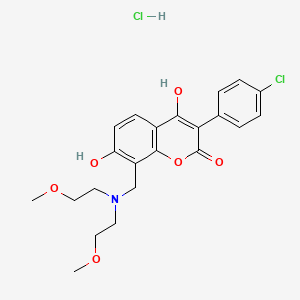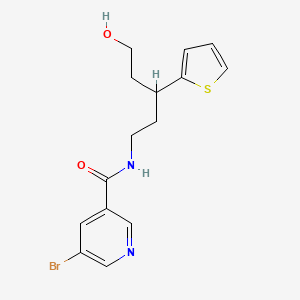
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide" is not directly mentioned in the provided papers. However, the papers do discuss related nicotinamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. Nicotinamides are a class of compounds that have garnered interest due to their biological significance, often being explored for their potential as herbicidal, pesticidal, or fungicidal agents .
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the preparation of 5-bromo-nicotinonitrile, a related compound, involves chlorination, ammoniation, and oxidation reactions, starting from 5-bromo-nicotinic acid and proceeding through intermediates like 5-bromo-nicotinate and 5-bromo-nicotinamide . This process highlights the potential synthetic route that might be applicable to the compound , suggesting that halogenated nicotinamides can be synthesized through a series of reactions with controlled conditions to achieve high yields.
Molecular Structure Analysis
Nicotinamide derivatives often crystallize as almost planar molecules, and their structure is characterized by intermolecular hydrogen bonding, which can influence their biological activity . The molecular structure is crucial for the interaction with biological targets, and the presence of a bromine atom, as seen in related compounds, can significantly affect the binding affinity to receptors .
Chemical Reactions Analysis
The chemical reactivity of nicotinamide derivatives is influenced by the substituents on the pyridine ring. For example, the introduction of a bromine atom can make the molecule more reactive towards nucleophilic substitution reactions, which is a common reaction pathway for halogenated aromatic compounds . The presence of a hydroxy group, as implied in the name of the compound, would also suggest potential for further chemical modifications, such as esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are determined by their molecular structure. For instance, the presence of halogen atoms can increase the molecular weight and influence the lipophilicity of the compound, which in turn affects its solubility and stability . The specific functional groups present in the compound, such as the hydroxy and thiophenyl groups, would also contribute to its chemical properties, including acidity, basicity, and potential for hydrogen bonding.
Aplicaciones Científicas De Investigación
Nicotinic Receptor Agonists and Parkinson's Disease
Nicotinic acetylcholine receptor agonists, including halogenated derivatives like 5-bromocytisine, have been studied for their potential in treating Parkinson's Disease. Research indicates these compounds can improve Parkinson's symptomatology, reduce L-DOPA-induced dyskinesias, and potentially halt neurodegenerative processes by inducing striatal dopamine release and providing neuroprotection against toxic insults (Abin-Carriquiry et al., 2008).
Metabolic Effects on Cancer Cells
Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have been the subject of extensive research due to their role in cellular metabolism and energy production. A study on the metabolic perturbations induced by NAMPT inhibition in human cancer cells using FK866, a small molecule inhibitor, highlighted significant alterations in amino acid metabolism, glycolysis, the citric acid cycle, and other metabolic pathways. This suggests that targeting NAMPT can influence cancer cell metabolism and is a potential therapeutic approach (Tolstikov et al., 2014).
Antiprotozoal Activity
Research into the synthesis of aza-analogues of furamidine, including compounds with a nicotinamide moiety, has shown promising antiprotozoal activity against Trypanosoma and Plasmodium species. Certain derivatives demonstrated significant in vitro and in vivo efficacy, suggesting the potential for developing new treatments for diseases caused by these parasites (Ismail et al., 2003).
Herbicide Resistance and Detoxification
A novel approach to achieving herbicide resistance in plants involves the expression of a bacterial detoxification gene that converts bromoxynil to a less harmful metabolite. This strategy provides a means to protect crops from the adverse effects of certain herbicides while maintaining agricultural productivity (Stalker et al., 1988).
Neuroprotective Effects
Nicotinamide has been investigated for its neuroprotective properties in models of Parkinson’s disease. Its role as a precursor for nicotinamide adenine dinucleotide is crucial for energy metabolism and cellular functions. Studies suggest that nicotinamide can counteract neurodegeneration and exhibit protective mechanisms against oxidative stress, neuroinflammation, and other pathways involved in neurodegenerative diseases (Rehman et al., 2022).
Safety And Hazards
The safety and hazards of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide” are not known. However, related compounds are classified as combustible solids and may cause eye irritation58.
Direcciones Futuras
There is no specific information available on the future directions of “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide”. However, related compounds have shown potential for further structural optimization and development as fungicides3.
Please note that this analysis is based on the limited information available and the properties of related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies on “5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide” would be needed.
Propiedades
IUPAC Name |
5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTNIRLWPQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

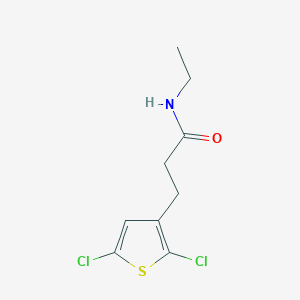
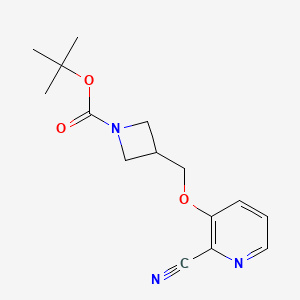
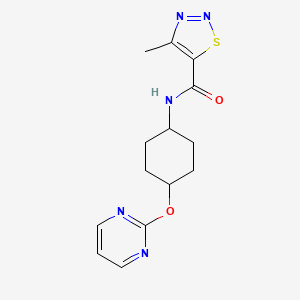
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008900.png)
![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)
![3,4-Dimethyl-6-{[(2-phenylethyl)amino]-carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B3008903.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-6-methylpyrazine-2-carboxamide](/img/structure/B3008906.png)
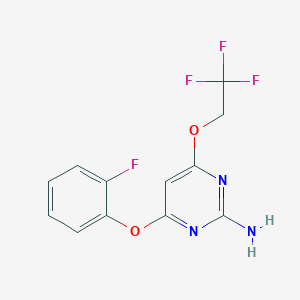
![N-[(2-Ethoxypyridin-4-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3008909.png)
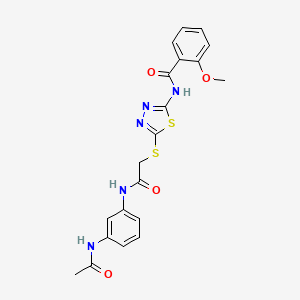
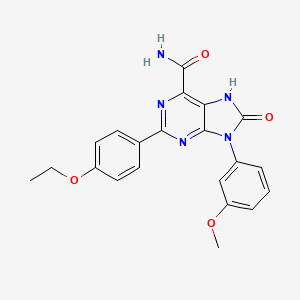
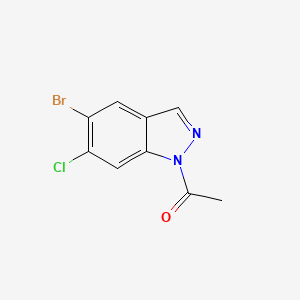
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3008916.png)
